Cas no 1023518-69-5 (4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide structure](https://ja.kuujia.com/scimg/cas/1023518-69-5x500.png)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- (4-(3-CHLORO-5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL)(CYCLOHEXYLAMINO)METHANE-1-THIONE
- 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide
-
- MDL: MFCD00170377
- インチ: 1S/C17H22ClF3N4S/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h10-11,13H,1-9H2,(H,23,26)
- InChIKey: KQADWHUZRJQJAM-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CN=C1N1CCN(C(NC2CCCCC2)=S)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 2
- 複雑さ: 479
- トポロジー分子極性表面積: 63.5
- XLogP3: 4.3
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB160285-1 g |
(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)(cyclohexylamino)methane-1-thione; . |
1023518-69-5 | 1g |
€211.30 | 2023-05-08 | ||
abcr | AB160285-10 g |
(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)(cyclohexylamino)methane-1-thione; . |
1023518-69-5 | 10g |
€482.50 | 2023-05-08 | ||
abcr | AB160285-5g |
(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)(cyclohexylamino)methane-1-thione; . |
1023518-69-5 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB160285-5 g |
(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)(cyclohexylamino)methane-1-thione; . |
1023518-69-5 | 5g |
€377.50 | 2023-05-08 | ||
abcr | AB160285-10g |
(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)(cyclohexylamino)methane-1-thione; . |
1023518-69-5 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB160285-1g |
(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)(cyclohexylamino)methane-1-thione; . |
1023518-69-5 | 1g |
€211.30 | 2024-06-10 |
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide 関連文献
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamideに関する追加情報
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide (CAS No. 1023518-69-5): A Comprehensive Overview
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide (CAS No. 1023518-69-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This comprehensive overview aims to provide a detailed understanding of the compound's chemical properties, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
The chemical structure of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide is composed of a piperazine ring linked to a cyclohexyl group and a thioamide moiety, with a substituted pyridine ring as a key functional group. The presence of the chloro and trifluoromethyl substituents on the pyridine ring imparts unique electronic and steric properties to the molecule, which are crucial for its biological activity. The compound is typically synthesized through multistep reactions involving the coupling of piperazine with an appropriate pyridine derivative, followed by thioamide formation.
The physical properties of this compound include its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various biochemical assays and in vitro studies. Its molecular weight is approximately 447.8 g/mol, and it exhibits moderate stability under standard laboratory conditions.
Biological Activities and Mechanisms of Action
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide has been extensively studied for its biological activities, particularly its potential as a therapeutic agent. One of the most notable applications is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Recent research has shown that this compound can modulate the activity of specific neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in these conditions.
In addition to its neuroprotective effects, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide has demonstrated significant antitumor activity against various cancer cell lines. Studies have revealed that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide has been evaluated in several preclinical studies and early-stage clinical trials. Preclinical data from animal models have shown promising results, with the compound demonstrating efficacy in reducing tumor growth and improving cognitive function in models of neurological disorders.
In early-phase clinical trials, the compound has been generally well-tolerated, with manageable side effects. However, further studies are needed to fully assess its safety profile and optimize dosing regimens for different indications. Current research efforts are focused on identifying biomarkers that can predict patient response to treatment and developing combination therapies to enhance its therapeutic efficacy.
Recent Research Advances
The field of medicinal chemistry is continuously evolving, and recent advancements have shed new light on the mechanisms underlying the biological activities of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound can selectively target specific protein-protein interactions involved in neurodegenerative diseases. This finding opens up new avenues for developing more targeted therapies with improved efficacy and reduced side effects.
Another area of active research is the development of prodrugs based on this compound to improve its pharmacokinetic properties. Prodrugs are designed to enhance drug delivery and bioavailability while minimizing toxicity. Recent studies have shown that prodrugs derived from 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide exhibit enhanced brain penetration and prolonged half-life, making them promising candidates for treating central nervous system (CNS) disorders.
Conclusion
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide (CAS No. 1023518-69-5) is a multifaceted compound with significant potential in both neurological disorders and cancer therapy. Its unique chemical structure confers distinct biological activities that make it an attractive candidate for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, paving the way for innovative treatments that could improve patient outcomes.
1023518-69-5 (4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide) Related Products
- 872862-46-9(N-ethyl-N-(4-ethylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 2126161-35-9(6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride)
- 1154893-28-3(N-(butan-2-yl)oxan-4-amine)
- 1368483-63-9(2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)
- 1806743-25-8(3-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2228346-26-5(2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine)
- 1932604-50-6(R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)
- 1344354-06-8(2-chloro-4H,5H-naphtho1,2-d1,3thiazole)
- 1171838-47-3(6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)
